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Compound of Interest

Compound Name:
2,6-Dichloro-4-

methylphenylboronic acid

Cat. No.: B1426205 Get Quote

An In-Depth Technical Guide to 2,6-Dichloro-4-methylphenylboronic acid: Properties,

Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

Introduction
In the landscape of modern synthetic chemistry, arylboronic acids are indispensable reagents,

primarily for their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling

reaction. Among the vast array of available boronic acids, those with specific substitution

patterns offer unique advantages for constructing complex molecular architectures. 2,6-
Dichloro-4-methylphenylboronic acid is a specialized building block whose utility is defined

by the steric and electronic properties imparted by its ortho-dichloro substituents. These groups

provide significant steric hindrance around the boronic acid moiety, which can be strategically

exploited to control reactivity, enhance product stability, and influence the final conformation of

biaryl products. This guide offers a comprehensive overview of 2,6-Dichloro-4-
methylphenylboronic acid for researchers, chemists, and drug development professionals,

detailing its core physicochemical properties, a validated synthetic protocol, and its strategic

application in carbon-carbon bond formation.

Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective

application. 2,6-Dichloro-4-methylphenylboronic acid is a white to off-white solid at room

temperature. Its key identifiers and properties are summarized below.
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Property Value Source(s)

Molecular Formula C₇H₇BCl₂O₂ [1]

Molecular Weight 204.84 g/mol [2]

CAS Number 1451391-51-7 [2][3]

Appearance White to off-white powder/solid N/A

Purity Typically ≥98% [2]

The molecular weight of 204.84 g/mol is a critical parameter for all stoichiometric calculations in

reaction planning.[2] The CAS number, 1451391-51-7, serves as a universal identifier for this

specific chemical substance across databases and supplier catalogs.[3][4]

Synthesis of 2,6-Dichloro-4-methylphenylboronic
acid
The synthesis of arylboronic acids is a well-established process in organic chemistry, most

commonly proceeding via the formation of an organometallic intermediate followed by

quenching with a boron electrophile. The following protocol describes a reliable method

adapted from standard procedures for preparing sterically hindered boronic acids.[5]

Synthetic Workflow Diagram
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Step 1: Grignard Reagent Formation

Step 2: Borylation

Step 3: Hydrolysis & Purification

1-Bromo-2,6-dichloro-4-methylbenzene + Mg turnings

Anhydrous THF, I₂ crystal (initiator)

2,6-Dichloro-4-methylphenylmagnesium bromide

Trimethyl borate B(OMe)₃ in Anhydrous THF

Add dropwise at -78 °C

Boronate ester intermediate

Aqueous HCl (acidic workup)

Crude Product

Recrystallization (e.g., from Ethyl Acetate/Hexane)

Pure 2,6-Dichloro-4-methylphenylboronic acid

Click to download full resolution via product page

Caption: Synthetic workflow for 2,6-dichloro-4-methylphenylboronic acid.
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Detailed Experimental Protocol
Materials:

1-Bromo-2,6-dichloro-4-methylbenzene

Magnesium turnings

Iodine (a single crystal)

Trimethyl borate

Anhydrous Tetrahydrofuran (THF)

Hydrochloric Acid (HCl), 2M aqueous solution

Ethyl acetate, Hexane (for recrystallization)

Anhydrous Magnesium Sulfate

Procedure:

Grignard Reagent Formation:

All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or

Argon).

To a round-bottom flask, add magnesium turnings (1.2 equivalents).

Cover the magnesium with anhydrous THF and add a single crystal of iodine. The color

will fade as the magnesium is activated.

Dissolve 1-bromo-2,6-dichloro-4-methylbenzene (1.0 equivalent) in anhydrous THF. Add a

small portion to the magnesium suspension and gently heat to initiate the reaction.

Once the exothermic reaction begins, add the remaining aryl bromide solution dropwise

while maintaining a gentle reflux.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, stir the mixture at room temperature for an additional 1-2

hours to ensure complete formation of the Grignard reagent.

Borylation:

In a separate flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.

Cool this solution to -78 °C using a dry ice/acetone bath.

Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via cannula.

Maintaining this low temperature is crucial to prevent the formation of undesired side

products from multiple additions to the borate.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir overnight.

Hydrolysis and Purification:

Cool the reaction mixture in an ice bath and slowly quench by adding 2M HCl. Stir

vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl

acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure.

The resulting crude solid can be purified by recrystallization, typically from a solvent

system like ethyl acetate/hexane, to yield the pure boronic acid.

Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of 2,6-dichloro-4-methylphenylboronic acid is in the Suzuki-Miyaura

reaction, a robust method for forming C(sp²)-C(sp²) bonds.[6][7] The steric bulk from the two

ortho-chloro substituents is not a liability but a feature; it can prevent unwanted side reactions

and is essential for synthesizing highly substituted biaryl compounds that are prevalent in

pharmaceuticals and material science.[8]
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Catalytic Cycle of the Suzuki-Miyaura Reaction
Pd(0)L₂

(Active Catalyst)

Oxidative
Addition

 + R¹-X
(Aryl Halide)

R¹-Pd(II)L₂-X

Transmetalation

R¹-Pd(II)L₂-R²

 - [XB(OH)₃]⁻

[R²B(OH)₃]⁻
(Activated Boronic Acid)

 + Base

Reductive
Elimination

 regenerates

R¹-R²
(Biaryl Product)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Protocol: Coupling with an Aryl Bromide
This protocol provides a general procedure for coupling 2,6-dichloro-4-methylphenylboronic
acid with a generic aryl bromide. Optimization of the base, ligand, and solvent may be required

for specific substrates.[9][10]

Materials:

2,6-Dichloro-4-methylphenylboronic acid (1.2 equivalents)

Aryl Bromide (1.0 equivalent)

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

Solvent System (e.g., Toluene/Ethanol/Water 4:1:1 or 1,4-Dioxane/Water)

Procedure:

Reaction Setup:

To a reaction vessel, add the aryl bromide, 2,6-dichloro-4-methylphenylboronic acid,

and the base.

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This

step is critical as the active Pd(0) catalyst is oxygen-sensitive.

Add the palladium catalyst to the vessel.

Add the degassed solvent system via syringe.

Reaction Execution:

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous

stirring.

Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours

depending on the reactivity of the aryl bromide.
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Workup and Purification:

Once the reaction is complete, cool the mixture to room temperature.

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine.

Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate

in vacuo.

The crude product is then purified by column chromatography on silica gel to afford the

desired biaryl product.

Causality and Expertise:

Choice of Base: A base is required to activate the boronic acid, forming a more nucleophilic

boronate species that facilitates transmetalation.[11] For sterically hindered boronic acids,

stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often

more effective than sodium carbonate.

Inert Atmosphere: The active catalytic species is a Pd(0) complex. Oxygen can oxidize Pd(0)

to Pd(II), deactivating the catalyst and halting the reaction. Therefore, degassing solvents

and maintaining an inert atmosphere are essential for reproducibility and high yields.[7]

Ligand Choice: While Pd(PPh₃)₄ can be used directly, other catalyst systems involve a

palladium precursor (like Pd(OAc)₂) and a separate phosphine ligand. For challenging

couplings involving hindered substrates or less reactive aryl chlorides, specialized bulky,

electron-rich ligands (e.g., SPhos, XPhos) are often employed to promote the oxidative

addition and reductive elimination steps.[8]

Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed. While a specific safety

data sheet (SDS) for this exact compound may vary by supplier, the general hazards are

consistent with other arylboronic acids.
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Hazard Class Description Precautionary Measures

Skin Corrosion/Irritation Causes skin irritation.

Wear protective gloves and

clothing. Wash hands

thoroughly after handling.[12]

[13]

Eye Damage/Irritation Causes serious eye irritation.
Wear safety glasses with side-

shields or goggles.[12][13]

Respiratory Irritation
May cause respiratory

irritation.

Avoid breathing dust. Use only

in a well-ventilated area or with

local exhaust ventilation.[12]

[14]

Handling:

Use personal protective equipment (PPE), including lab coat, nitrile gloves, and safety

glasses.[12]

Handle in a chemical fume hood to avoid inhalation of dust.[13]

Avoid generating dust during transfer.

Storage:

Store in a tightly sealed container.

Keep in a cool, dry, and well-ventilated place.[13]

For long-term stability, storage under an inert atmosphere is recommended.

Conclusion
2,6-Dichloro-4-methylphenylboronic acid is more than a simple reagent; it is a strategic tool

for the synthesis of sterically demanding biaryl structures. Its defining ortho-dichloro

substituents provide a handle for chemists to build molecular complexity with a degree of

control that is difficult to achieve with less hindered analogs. By understanding its fundamental
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properties, mastering its synthesis, and applying it thoughtfully in well-designed cross-coupling

protocols, researchers in drug discovery and materials science can leverage this compound to

accelerate the creation of novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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